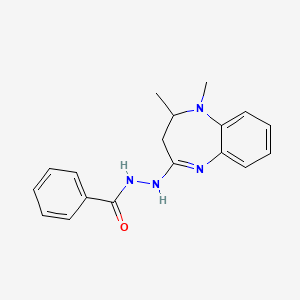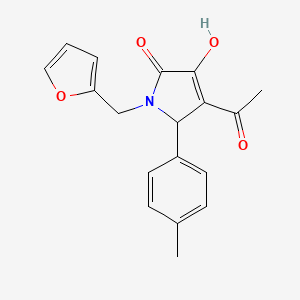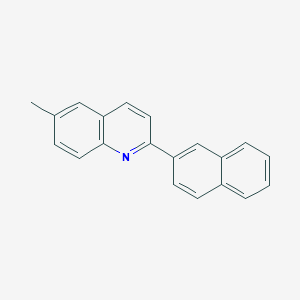![molecular formula C23H25NO3 B11093978 3-[(3-Methoxyphenyl)amino]-5,5-dimethyl-2-(phenylacetyl)cyclohex-2-en-1-one](/img/structure/B11093978.png)
3-[(3-Methoxyphenyl)amino]-5,5-dimethyl-2-(phenylacetyl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Methoxyphenyl)amino]-5,5-dimethyl-2-(2-phenylacetyl)cyclohex-2-en-1-one: is an organic compound with a complex structure that includes a cyclohexene ring, a methoxyphenyl group, and a phenylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-methoxyphenyl)amino]-5,5-dimethyl-2-(2-phenylacetyl)cyclohex-2-en-1-one typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the methoxyphenyl group: This step often involves a nucleophilic aromatic substitution reaction.
Attachment of the phenylacetyl group: This can be done through an acylation reaction using a suitable acylating agent.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo various substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions can vary, but often involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology and Medicine: In medicinal chemistry, the compound is investigated for its potential as a pharmacophore. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials, including polymers and coatings. Its unique properties can impart specific characteristics to these materials, such as increased stability or specific reactivity.
Mechanism of Action
The mechanism by which 3-[(3-methoxyphenyl)amino]-5,5-dimethyl-2-(2-phenylacetyl)cyclohex-2-en-1-one exerts its effects depends on its specific application. In a biological context, the compound may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary, but often include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
- 3-[(4-Methoxyphenyl)amino]-5,5-dimethyl-2-(2-phenylacetyl)cyclohex-2-en-1-one
- 3-[(3-Methoxyphenyl)amino]-5,5-dimethyl-2-(2-benzoyl)cyclohex-2-en-1-one
Uniqueness: The unique combination of the methoxyphenyl group, the phenylacetyl group, and the cyclohexene ring in 3-[(3-methoxyphenyl)amino]-5,5-dimethyl-2-(2-phenylacetyl)cyclohex-2-en-1-one gives it distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C23H25NO3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(2E)-2-(1-hydroxy-2-phenylethylidene)-3-(3-methoxyphenyl)imino-5,5-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C23H25NO3/c1-23(2)14-19(24-17-10-7-11-18(13-17)27-3)22(21(26)15-23)20(25)12-16-8-5-4-6-9-16/h4-11,13,25H,12,14-15H2,1-3H3/b22-20+,24-19? |
InChI Key |
XGGLDXWCGMCHCP-WBPFXJLNSA-N |
Isomeric SMILES |
CC1(CC(=NC2=CC(=CC=C2)OC)/C(=C(/CC3=CC=CC=C3)\O)/C(=O)C1)C |
Canonical SMILES |
CC1(CC(=NC2=CC(=CC=C2)OC)C(=C(CC3=CC=CC=C3)O)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tetramethyl 6'-[(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11093917.png)
![N-(2-bromo-4,6-difluorophenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11093928.png)
![N-(5-nitroquinolin-8-yl)-N'-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}ethane-1,2-diamine](/img/structure/B11093930.png)

![7-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11093935.png)

![ethyl 2-{[(2,4-dichloro-5-sulfamoylphenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11093941.png)
![N~1~-(3-Chloro-4-methoxyphenyl)-N~1~-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1-benzenesulfonamide](/img/structure/B11093945.png)
![5-cyano-N-(2-methoxyphenyl)-2-methyl-6-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11093952.png)
![5-amino-1H-imidazo[4,5-b]pyrazin-6-ol](/img/structure/B11093959.png)
![Phenyl 7-phenylbicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B11093967.png)
![2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-cyclopropyl-2-oxoacetamide](/img/structure/B11093971.png)
![N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11093980.png)
